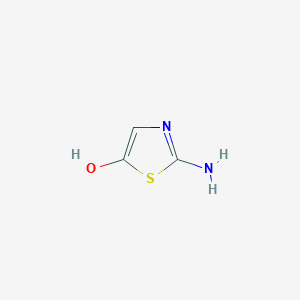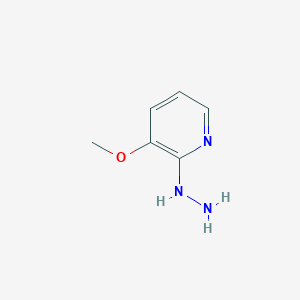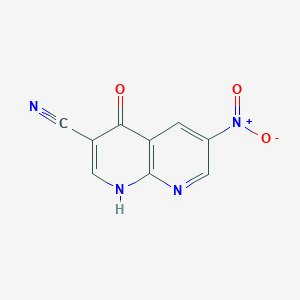
2-(5-Nitro-2-pyridinyl)benzolsäure
Übersicht
Beschreibung
2-(5-Nitropyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.20 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylic acid moiety. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
2-(5-Nitropyridin-2-yl)benzoic acid is utilized in various scientific research fields:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid typically involves the nitration of 2-pyridinecarboxylic acid followed by a coupling reaction with a benzene derivative. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for 2-(5-Nitropyridin-2-yl)benzoic acid are not widely documented, the general approach involves large-scale nitration and coupling reactions similar to those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(5-Amino-2-pyridinyl)benzenecarboxylic acid.
Substitution: Formation of halogenated derivatives at specific positions on the aromatic rings.
Wirkmechanismus
The mechanism of action of 2-(5-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to undergo redox reactions and form covalent bonds with target molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitropicolinic acid: Similar structure with a nitro group on the pyridine ring but lacks the benzenecarboxylic acid moiety.
2-(5-Nitro-2-pyridinyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-(5-Nitropyridin-2-yl)benzoic acid is unique due to the presence of both a nitro group and a benzenecarboxylic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .
Eigenschaften
IUPAC Name |
2-(5-nitropyridin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILLRBYDMYDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595252 | |
| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048912-81-7 | |
| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1320655.png)



![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)









